molecular formula C21H21NO4 B11475162 Ethyl (4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate

Ethyl (4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate

Cat. No.: B11475162
M. Wt: 351.4 g/mol
InChI Key: KLCBXBZYXAXZTH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate is a complex organic compound that features a benzofuran ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions The reaction conditions often involve the use of solvents like dichloroethane (DCE) and catalysts such as iron(III) chloride (FeCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds, respectively.

Scientific Research Applications

Ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific pathways involved in cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzofuran ring with an amino group and an ester functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 2-[4-[[3-(1-benzofuran-2-yl)-3-oxopropyl]amino]phenyl]acetate

InChI

InChI=1S/C21H21NO4/c1-2-25-21(24)13-15-7-9-17(10-8-15)22-12-11-18(23)20-14-16-5-3-4-6-19(16)26-20/h3-10,14,22H,2,11-13H2,1H3

InChI Key

KLCBXBZYXAXZTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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